![molecular formula C14H20N2O4 B037232 2-[2-(Boc-amino)ethoxy]benzamide CAS No. 1256633-35-8](/img/structure/B37232.png)

2-[2-(Boc-amino)ethoxy]benzamide

货号 B037232

CAS 编号:

1256633-35-8

分子量: 278.3 g/mol

InChI 键: FWADEOZUDGOAAH-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

“2-[2-(Boc-amino)ethoxy]benzamide” is a research chemical with the CAS number 1256633-35-8 . It is also known as "tert-butyl N-[2-(2-carbamoylphenoxy)ethyl]carbamate" .

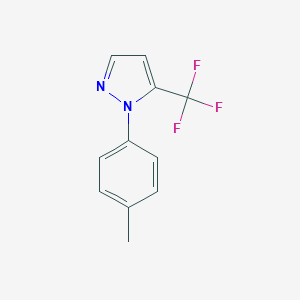

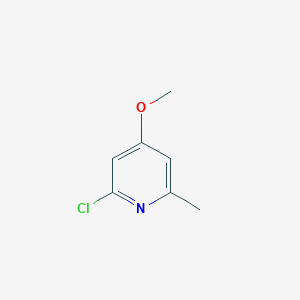

Molecular Structure Analysis

The molecular formula of “2-[2-(Boc-amino)ethoxy]benzamide” is C14H20N2O4 . The exact mass is 280.142303 . The structure includes a benzamide group, an ethoxy group, and a Boc-amino group .Physical And Chemical Properties Analysis

The compound has a molecular weight of 280.320 . It has a density of 1.2±0.1 g/cm3 . The boiling point is 464.4±30.0 °C at 760 mmHg . The flash point is 234.6±24.6 °C . The LogP value is 1.77 , indicating its lipophilicity.性质

IUPAC Name |

tert-butyl N-[2-(2-carbamoylphenoxy)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(18)16-8-9-19-11-7-5-4-6-10(11)12(15)17/h4-7H,8-9H2,1-3H3,(H2,15,17)(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWADEOZUDGOAAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOC1=CC=CC=C1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(Boc-amino)ethoxy]benzamide | |

CAS RN |

1256633-35-8 | |

| Record name | Carbamic acid, N-[2-[2-(aminocarbonyl)phenoxy]ethyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256633-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

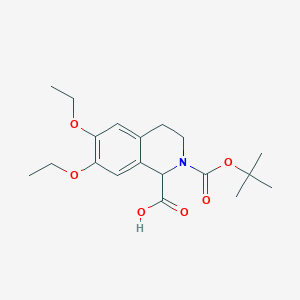

Synthesis routes and methods I

Procedure details

Following the procedure of Example 1, Part E, but substituting 17.54 gm. (0.058 mole) of 4-cyano-4-(3,4-dimethoxyphenyl)cyclohexanone, ethylene ketal (prepared in Part D, above) for the 21.87 gm. of 4-(p-chlorophenyl)-4-cyanocyclohexanone, ethylene ketal; and using 17.5 gm. (0.31 mole) potassium hydroxide and 175 ml. ethylene glycol instead of the 22.0 gm. and 220 ml., respectively; there is obtained, after removal of the ether, 19.0 gm. (99% yield) of 4-carboxy-4-(3,4-dimethoxyphenyl)cyclohexanone, ethylene ketal as a gum that gives a reasonably expected infrared spectrum.

[Compound]

Name

ethylene ketal

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Quantity

0.058 mol

Type

reactant

Reaction Step Two

[Compound]

Name

ethylene ketal

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

ethylene ketal

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Yield

99%

Synthesis routes and methods II

Procedure details

A mixture of 17.54 g. (0.058 mole) of 4-cyano-4-(3,4-dimethoxy)cyclohexanone, ethylene ketal (prepared as in Example 22) and 17.5 g. of potassium hydroxide in 175 ml. of ethylene glycol is heated at reflux for about 16 hours. The resulting solution is allowed to cool, diluted with water and washed with ether. The aqueous layer is covered with ether and then cautiously acidified. The aqueous layer is extracted with two additional portions of ether and the extracts combined. The extracts are evaporated to dryness to give 19 g. (99% yield) of 4-carboxy-4-(3,4-dimethoxyphenyl)cyclohexanone, ethylene ketal, as an amorphous gum.

[Compound]

Name

4-cyano-4-(3,4-dimethoxy)cyclohexanone

Quantity

0.058 mol

Type

reactant

Reaction Step One

[Compound]

Name

ethylene ketal

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Yield

99%

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![6-Bromooxazolo[4,5-b]pyridine](/img/structure/B37191.png)